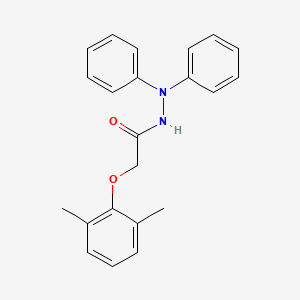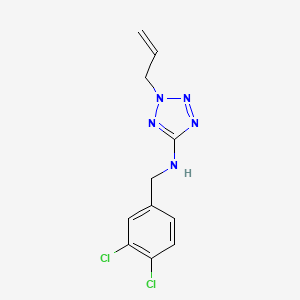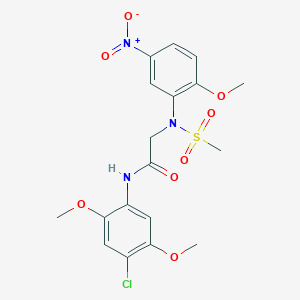
2-(2,6-dimethylphenoxy)-N',N'-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide is an organic compound with a complex structure that includes phenoxy and diphenylacetohydrazide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of fluidized bed reactors with iron-chromium mixed oxide catalysts has been reported for the synthesis of related compounds . This method ensures good temperature equalization and high conversion rates, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions
Oxidation: Phosphomolybdovanadic acid can be used as a catalyst for the oxidation of related compounds.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, while the diphenylacetohydrazide moiety can interact with other molecular pathways . This dual interaction makes it a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2,6-Dimethylphenoxy)acetic acid
- 1-(2,6-Dimethylphenoxy)-2-propanol
- 1-(2,6-Dimethylphenoxy)-2-propanamine
Uniqueness
2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide is unique due to its combination of phenoxy and diphenylacetohydrazide groups, which provide it with distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C22H22N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N',N'-diphenylacetohydrazide |
InChI |
InChI=1S/C22H22N2O2/c1-17-10-9-11-18(2)22(17)26-16-21(25)23-24(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3,(H,23,25) |
Clave InChI |
YCUOTGDXVUYXFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12483745.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12483753.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12483759.png)

![Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483764.png)
![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12483769.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B12483790.png)
![4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483791.png)
![N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12483795.png)
![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483811.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12483834.png)
![1-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12483836.png)
